molecular formula C8H8Cl2N2 B3028425 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride CAS No. 2044705-25-9

5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride

Cat. No.: B3028425
CAS No.: 2044705-25-9
M. Wt: 203.07
InChI Key: HCFVLPZSUPQNRB-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride: is an organic compound that features a benzene ring substituted with an aminomethyl group and a chlorine atom. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride typically involves the following steps:

    Nitrile Formation: The initial step involves the formation of the nitrile group on the benzene ring. This can be achieved through the reaction of a suitable benzyl halide with a cyanide source under basic conditions.

    Aminomethylation: The nitrile compound is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be done using formaldehyde and a primary amine in the presence of an acid catalyst.

    Chlorination: The final step involves the chlorination of the benzene ring. This can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or amides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Oximes, amides

    Reduction: Primary amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride: has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the nitrile and chlorine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Comparison with Similar Compounds

5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride: can be compared with other similar compounds such as:

  • 5-(Aminomethyl)-2-furancarboxylic acid
  • 2-(Aminomethyl)-5-chlorobenzonitrile
  • 5-(Aminomethyl)-2-hydroxybenzonitrile

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the chlorine atom in This compound

Properties

IUPAC Name

5-(aminomethyl)-2-chlorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFVLPZSUPQNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)C#N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-25-9
Record name Benzonitrile, 5-(aminomethyl)-2-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044705-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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